

Tautomerism in 7-methoxy-2,3-dihydroquinolin-4(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 7-methoxy-2,3-dihydroquinolin-4(1H)-one

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This technical guide provides a comprehensive overview of the tautomeric phenomena in **7-methoxy-2,3-dihydroquinolin-4(1H)-one**. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines the fundamental principles of its expected tautomerism, established experimental protocols for characterization based on analogous quinolinone systems, and the application of computational methods.

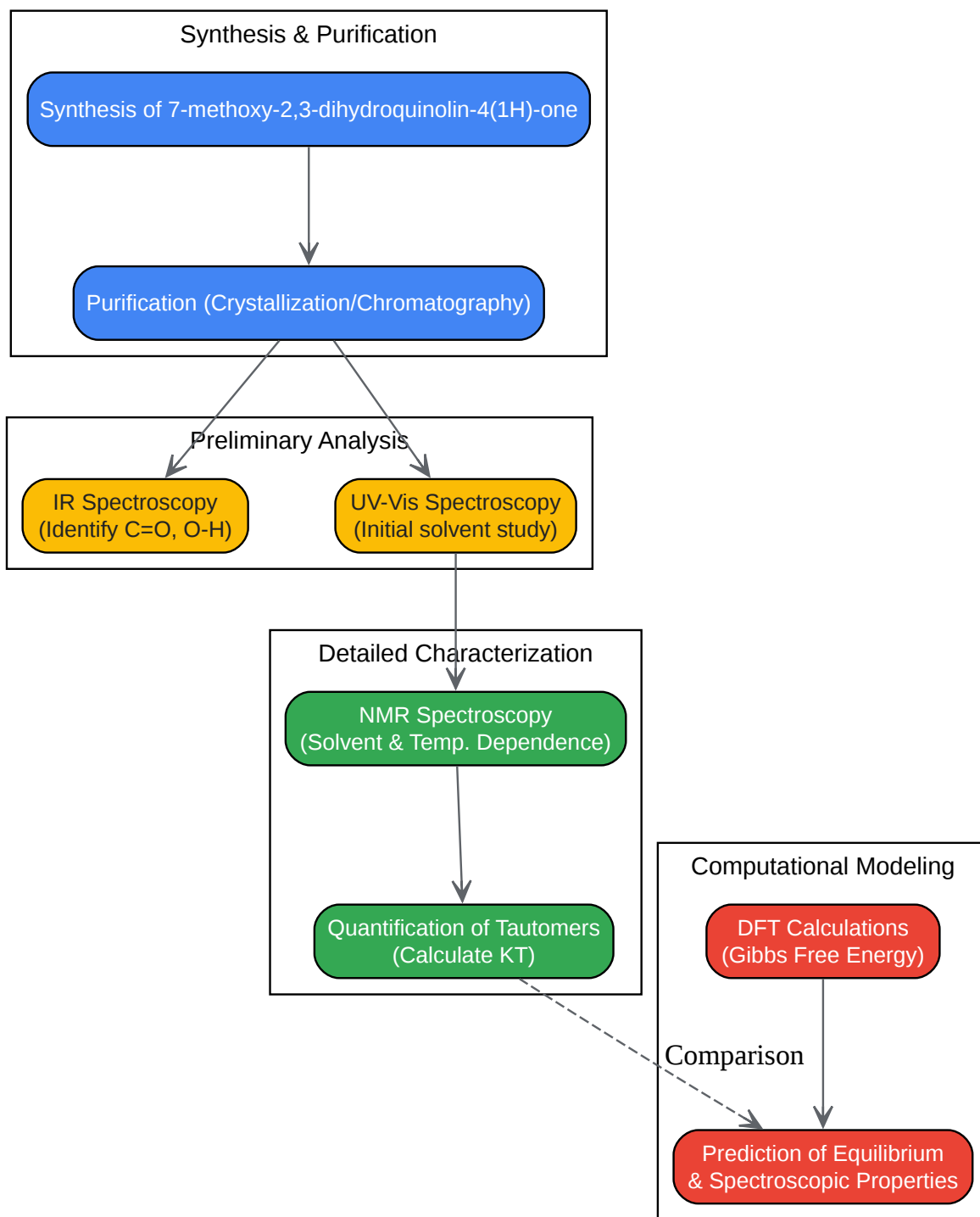
Introduction to Tautomerism in Quinolones

7-methoxy-2,3-dihydroquinolin-4(1H)-one, a substituted quinolinone, is expected to exhibit keto-enol tautomerism, a form of prototropic tautomerism involving the migration of a proton and the shifting of a double bond. The two primary tautomeric forms are the keto (lactam) form and the enol (lactim) form.

The equilibrium between these two forms is a critical aspect of the molecule's chemical behavior, influencing its reactivity, spectroscopic properties, and potential biological activity. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and pH.^[1] Generally, for quinolinone systems, the keto form is more polar and is favored in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding and may be more prevalent in nonpolar solvents or the gas phase.^{[1][2]}

The Tautomeric Equilibrium of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

The tautomeric equilibrium for **7-methoxy-2,3-dihydroquinolin-4(1H)-one** can be visualized as the interconversion between the keto and enol forms.



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References

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